

Structural Basis & Modification Strategies for CVT-313

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Compound Focus: Cvt-313

CAS No.: 199986-75-9

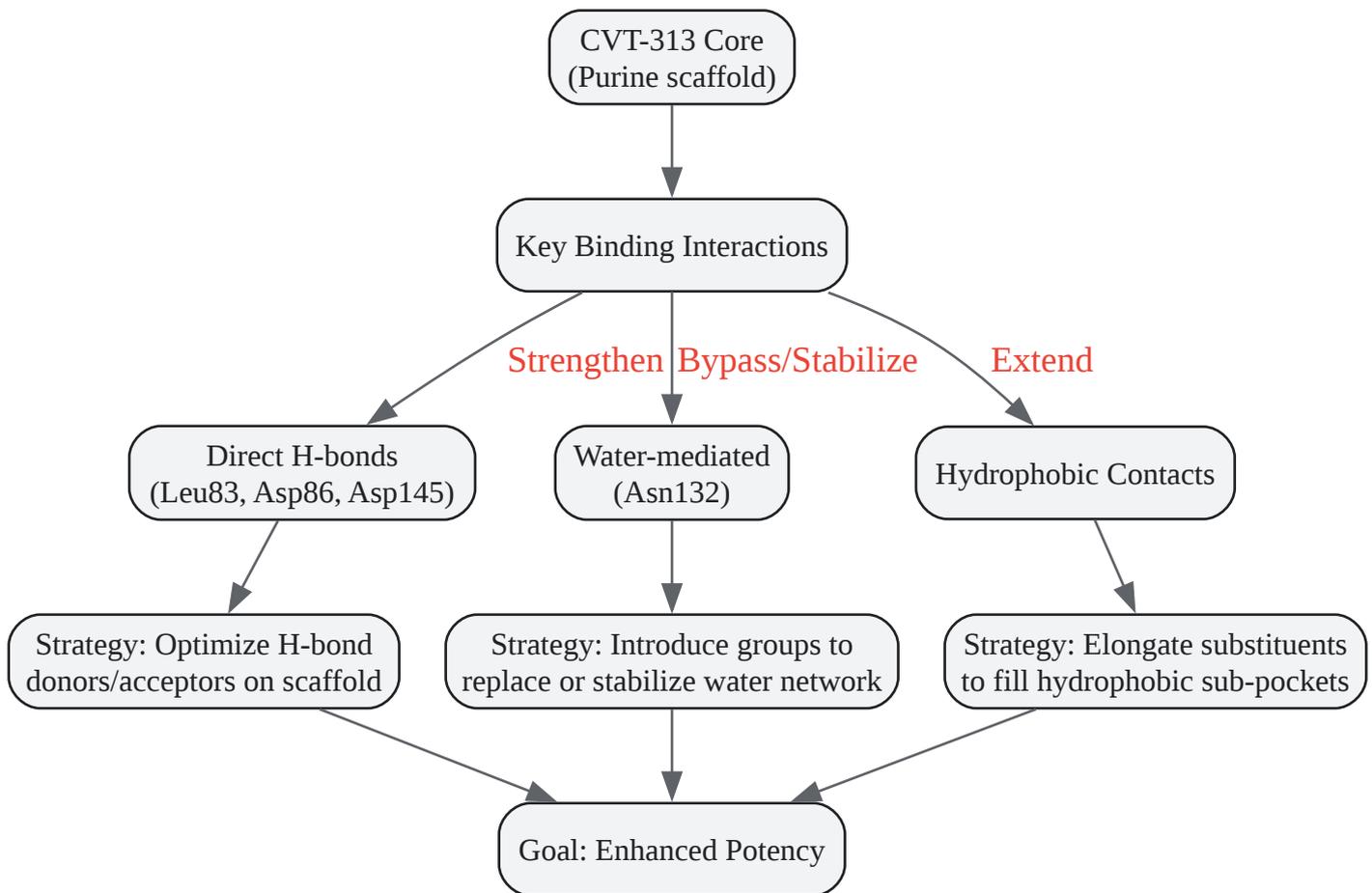
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The table below summarizes the key interactions of **CVT-313** with the CDK2 ATP-binding pocket, based on its 1.74 Å resolution crystal structure (PDB entry not specified in the search results). This data provides the foundation for rational drug design [1] [2].

Interaction Type	Residues/Regions Involved	Potential Modification Strategy
Direct Hydrogen Bonding	Leu83, Asp86, Asp145 [1] [2]	Introduce or optimize hydrogen bond donors/acceptors on the purine scaffold or substituents to strengthen these interactions.
Water-Mediated Interaction	Asn132 [1] [2]	Design modifications that displace the water molecule for a direct interaction, or introduce groups that stabilize the water network.
Hydrophobic Interactions	ATP-binding pocket (specific residues not listed)	Extend hydrophobic substituents (e.g., at the 9-isopropyl group) to fill additional hydrophobic sub-pockets [1].

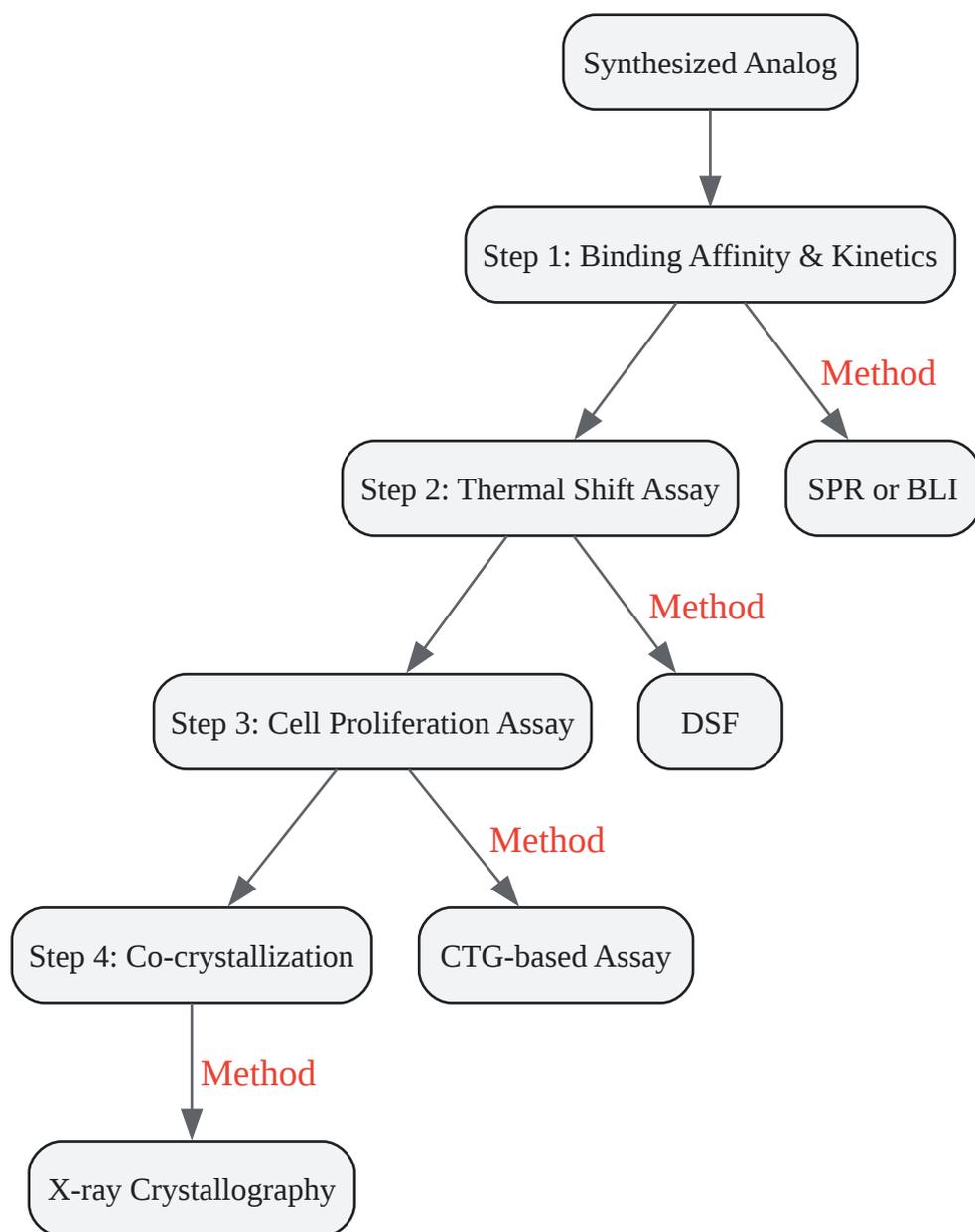
The following diagram maps the binding strategy of **CVT-313**, illustrating how current interactions can be leveraged for designing more potent inhibitors.



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Experimental Protocols for Evaluation

After synthesizing new **CVT-313** analogues, you must validate their binding and cellular activity. The following workflow outlines the key experimental steps.



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Method 1: Direct Binding Measurement with SPR/BLI

Purpose: To determine the affinity (KD), association (k_a), and dissociation (k_d) rates of your analogue binding to CDK2. Real-time, label-free methods like **Surface Plasmon Resonance (SPR)** or **Bio-Layer Interferometry (BLI)** are recommended, as they reduce the false-negative risk associated with fast-dissociating binders that endpoint assays might miss [3].

Key Considerations:

- **SPR** is often considered the gold standard for its sensitivity and reproducibility. Modern systems like the Sartorius Octet SF3 SPR can generate kinetics and affinity data in a single run using a concentration gradient, increasing throughput [4].
- **BLI** is a fluidics-free alternative that is highly compatible with crude samples and can analyze up to 96 interactions simultaneously, offering high throughput [4].

Method 2: Protein Thermal Stabilization Assay

Purpose: To confirm that your analogue binds and stabilizes the CDK2 protein in solution, which is a strong indicator of direct target engagement.

Detailed Protocol (based on [1] [2]):

- **Protein & Reagents:** Purified recombinant human CDK2 (amino acids 1-298). SYPRO Orange protein stain. HEPES buffer (10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT).
- **Sample Preparation:**
 - Prepare a solution of 5 μ M CDK2 in HEPES buffer.
 - Incubate the protein with your **CVT-313** analogue (e.g., at 10 μ M and 100 μ M final concentrations) for 1 hour at 4°C.
 - Include a no-inhibitor control (CDK2 only) and a positive control (CDK2 with original **CVT-313**).
- **Detection:** Add SYPRO Orange dye to each sample. Use a real-time PCR instrument (e.g., ABI Prism 7500) with a temperature gradient (e.g., from 25°C to 95°C, with a gradual increase of \sim 1°C/min). The dye fluoresces strongly upon binding to hydrophobic patches of the unfolded protein.
- **Data Analysis:** Plot the fluorescence intensity against temperature. The midpoint of the protein unfolding transition is the melting temperature (T_m). A successful analogue will show a **higher ΔT_m** (increase in melting temperature) compared to the apo-protein, indicating stabilization upon binding. **CVT-313** itself increased the T_m of CDK2 by 7°C [1] [2].

Method 3: Cellular Potency Assay

Purpose: To evaluate the functional efficacy of your analogue in inhibiting cancer cell proliferation.

Detailed Protocol (based on [1]):

- **Cell Line:** Human lung carcinoma cell line A549.

- **Assay:** CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This is a homogeneous method that measures ATP as an indicator of metabolically active cells.
- **Procedure:**
 - Seed A549 cells in a 96-well plate.
 - Treat cells with a dose range of your **CVT-313** analogue (e.g., from nanomolar to micromolar concentrations) for a defined period (e.g., 48-72 hours).
 - Add the CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content.
- **Data Analysis:** Plot the luminescence signal (cell viability) against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the **IC50 value** (concentration that inhibits 50% of cell proliferation). For reference, **CVT-313** showed an IC50 of **1.2 μM** in A549 cells [1] [2].

Frequently Asked Questions (FAQs)

Q1: Our new CVT-313 analogue shows excellent binding affinity in SPR but has no effect in the cellular assay. What could be the reason? A1: This discrepancy often points to issues with **cell permeability or efflux**. The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp). It is also advisable to check the compound's stability in cell culture medium and its solubility in aqueous solutions.

Q2: We are considering a QSAR approach for design. What in-silico methods are successful for kinase inhibitors? A2: As demonstrated for Bcr-Abl inhibitors [5], **3D-QSAR methods** like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are highly effective. These models correlate your analogues' steric, electrostatic, and hydrophobic fields with their biological activity, generating visual contours that guide which structural regions to modify for enhanced potency.

Q3: Why is real-time binding analysis (SPR/BLI) preferred over endpoint assays for off-target screening? A3: Endpoint assays rely on washing steps and measuring a signal after binding equilibrium is reached. **Transient interactions with fast off-rates (kd) can dissociate during washing, leading to false negatives** [3]. Real-time SPR/BLI monitors the binding as it happens, capturing these short-lived complexes and providing a more reliable assessment of potential off-target binding, which is crucial for evaluating therapeutic specificity.

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